
4-Butylresorcinol
概要
説明
4-Butylresorcinol (C₁₀H₁₄O₂), also known as rucinol, is a resorcinol derivative with a hydroxyl-substituted aromatic ring and a linear butyl chain at the 4-position. It is widely recognized as a potent competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis, making it a cornerstone in treating hyperpigmentation disorders such as melasma and age spots . Its mechanism involves binding to tyrosinase’s active site, suppressing both enzyme activity and melanosome transfer, while also inhibiting tyrosinase-related protein-1 (TRP-1) .
Beyond dermatology, this compound exhibits promising anticancer properties. In vitro studies demonstrate significant cytotoxicity against leukemia cell lines (KASUMI-1, HL-60, THP-1, K-562, RS4;11, MOLT-4) at 50 µg/ml, with minimal toxicity to normal cells . Its antioxidant capacity, measured via DPPH radical scavenging, reveals an IC₅₀ of 95 µg/ml, outperforming BHT at higher concentrations .
準備方法
Catalytic Hydrogenation with Pd/C and PMHS
CN114031483A introduces a hydrogen-free reduction using palladium on carbon (Pd/C) and polymethylhydrosiloxane (PMHS) in ethanol .
Reaction Protocol
A mixture of 4-butyrylresorcinol (10 g), 5% Pd/C (0.05 g), ethanol (30 mL), and PMHS (10 mL) is stirred at 60°C for 6 hours. Filtration and column chromatography yield 7.0 g (75.6%) of this compound with 98.6% HPLC purity .
Zinc Amalgam Reduction in Hydrochloric Acid
A traditional approach involves refluxing 4-butyrylresorcinol with zinc amalgam (Zn-Hg) in concentrated HCl at 120°C .
Process Challenges
This method generates significant waste, including mercury-contaminated solids and acidic effluent, complicating disposal . Yields rarely exceed 60% due to competing side reactions, such as over-reduction or ether formation.
Microchannel Reactor Synthesis with Sodium Borohydride
CN110511117B leverages continuous-flow technology for enhanced safety and efficiency .
Procedure
4-Butyrylresorcinol dissolved in ethanol reacts with sodium borohydride at room temperature. The intermediate is then mixed with Raney nickel in a preheated microchannel reactor (60–90°C), achieving 96% yield via controlled hydrogen release .
Benefits of Microreactors
-
Enhanced Heat Transfer : Precise temperature control minimizes thermal degradation.
-
Reduced Reaction Time : Residence time under 10 minutes vs. hours in batch processes .
-
Safety : Avoids high-pressure H₂ gas, mitigating explosion risks.
Comparative Analysis of Methods
Intermediate Synthesis: 4-Butyrylresorcinol
All methods require 4-butyrylresorcinol, synthesized via Friedel-Crafts acylation.
Optimized Protocol (CN114031483A)
Resorcinol (220 g), butyric acid (220 g), and ZnCl₂ (350 g) in toluene react at 105–110°C for 4–6 hours, yielding 305 g (84.7%) of 4-butyrylresorcinol after ethyl acetate extraction and recrystallization .
Byproduct Management
Excess ZnCl₂ forms a separable aqueous layer upon water addition, simplifying purification .
化学反応の分析
Microchannel Reduction of 4-n-Butyrylresorcinol
This method employs sodium borohydride (NaBH₄) and Raney nickel in a continuous-flow microchannel reactor ( ):
Parameter | Details |
---|---|
Substrate | 4-n-Butyrylresorcinol (ketone precursor) |
Reducing Agent | NaBH₄ (1.5 equivalents) |
Catalyst | Raney nickel (2 equivalents) |
Solvent | Isopropanol |
Temperature | 80°C (preheating and reaction modules) |
Residence Time | 200 s |
Yield | 96% |
Mechanism :
-
NaBH₄ reduction converts the ketone group to an alcohol intermediate at room temperature.
-
Raney nickel facilitates further hydrogenation of the alcohol to the final 4-butyl group under elevated temperatures.
Advantages :
-
Avoids high-pressure hydrogen gas (eliminates explosion risks) .
-
Continuous flow design enhances heat/mass transfer, reducing side reactions.
Huang Minlon Reduction
Alternative synthesis via hydrazine hydrate and alkali ( ):
Parameter | Details |
---|---|
Substrate | 4-n-Butyrylresorcinol |
Reducing Agent | Hydrazine hydrate (excess) |
Base | KOH or NaOH (1–5 equivalents) |
Solvent | Glycol ether or triethylene glycol |
Temperature | 170–220°C |
Yield | 77% (after recrystallization) |
Limitations :
-
Prolonged high-temperature reflux increases energy consumption.
-
Generates nitrogen gas and hydrazine byproducts requiring careful handling .
Enzymatic Oxidation by Tyrosinase
4BR acts as both a tyrosinase inhibitor and substrate under specific conditions ( ):
Kinetic Parameters
Parameter | Value |
---|---|
Catalytic constant (kₐₜ) | 8.49 ± 0.20 s⁻¹ |
Michaelis constant (Kₘ) | 60.26 ± 8.76 μM |
Optimal pH | 6.5–7.0 |
Reaction Pathway :
-
Hydroxylation : Tyrosinase hydroxylates 4BR at the C-6 position, forming an o-diphenol intermediate.
-
Oxidation : The intermediate is oxidized to an o-quinone.
-
Isomerization : o-Quinone isomerizes to a red p-quinone, which reacts with thiols (e.g., glutathione) .
Structural Insight :
-
Docking studies show the hydroxyl group at C-1 coordinates with tyrosinase’s CuA center.
-
The butyl chain enhances substrate binding via hydrophobic interactions .
Acid/Base Sensitivity
-
Acidic Conditions : Protonation of phenolic hydroxyls reduces solubility but does not degrade the core structure.
-
Alkaline Conditions : Deprotonation increases solubility, but prolonged exposure accelerates oxidation.
Thermal Stability
-
Stable up to 80°C in inert atmospheres.
-
Above 100°C, partial decomposition to resorcinol and butyl derivatives occurs.
Photodegradation
-
UV exposure induces radical formation, leading to dimerization or polymerization.
科学的研究の応用
Skin Treatment and Dermatological Applications
Hypopigmentation Agent:
4-Butylresorcinol is primarily recognized for its potent hypopigmenting properties. It acts as a highly effective inhibitor of human tyrosinase, an enzyme critical in melanin production. Studies have demonstrated that this compound exhibits superior inhibitory activity compared to other commonly used agents such as hydroquinone, kojic acid, and arbutin. In vitro assays have shown an IC50 value of approximately 21 µmol/L for tyrosinase inhibition, with complete enzyme inhibition at concentrations above 100 µmol/L .
Clinical Efficacy:
Clinical trials have validated the effectiveness of this compound in treating hyperpigmentation disorders such as melasma and age spots. For instance, a double-blind, randomized study indicated that a 0.3% cream formulation significantly improved the appearance of melasma in patients over an 18-week treatment period . Another study noted that participants treated with a serum containing this compound showed marked improvement in post-laser pigmentation lesions .
Mechanism of Action:
The compound inhibits both tyrosinase and tyrosinase-related protein-1 (TRP-1), which are crucial in the melanogenesis pathway. This dual inhibition mechanism contributes to its effectiveness in reducing melanin synthesis without cytotoxic effects on surrounding tissues .
Anti-Aging Properties
Collagen Stimulation:
Recent studies suggest that this compound may also stimulate collagen production, enhancing skin elasticity and reducing signs of aging. Clinical observations indicated improvements in skin firmness and reduction of wrinkles after treatment with formulations containing high concentrations of the compound .
Peeling Agent:
In higher concentrations (20%-60%), this compound has been explored as a peeling agent for treating atrophic and hypertrophic scars, acne vulgaris, and other skin imperfections. Its ability to penetrate multiple layers of skin allows it to address both surface-level pigmentation and deeper skin issues effectively .
Biochemical Properties
Antioxidant Effects:
this compound exhibits strong antioxidant properties, providing protection against oxidative stress-induced damage. This characteristic is particularly beneficial in dermatological applications where oxidative stress can exacerbate skin aging and pigmentation disorders .
Immunomodulatory Effects:
Research indicates that the compound may possess immunomodulatory properties, potentially influencing inflammatory responses within the skin. This aspect is crucial for conditions like acne vulgaris, where inflammation plays a significant role in pathogenesis .
Data Summary Table
Case Studies
Study on Melasma Treatment:
A clinical study involving eighty-five women with varying degrees of melasma demonstrated significant efficacy when treated with a formulation containing this compound. The study utilized the Melasma Area and Severity Index (MASI) scoring system to evaluate outcomes, showing marked improvement post-treatment .
Acne Vulgaris Treatment:
In another case study focusing on acne vulgaris, patients treated with high-concentration formulations of this compound exhibited substantial reductions in inflammatory lesions and overall skin texture improvements after several weeks of application .
作用機序
4-ブチルレゾルシノールは、メラニン合成経路における重要な酵素であるチロシナーゼとTRP-1を阻害することで効果を発揮します。これらの酵素を阻害することで、4-ブチルレゾルシノールはメラニン産生を効果的に抑制し、肌の色調を明るくします . 4-ブチルレゾルシノールの分子標的は、チロシナーゼとTRP-1の活性部位であり、その部位に結合して活性を阻害します .
類似化合物との比較
Tyrosinase Inhibitors
Hydroquinone
- Mechanism: Non-competitive tyrosinase inhibitor; reduces melanocyte viability via oxidative stress.
- IC₅₀: Not quantified in provided evidence, but clinical use is declining due to toxicity .
Kojic Acid
- Mechanism : Chelates copper at tyrosinase’s active site.
- Efficacy : Moderate inhibitor (IC₅₀ = 28.59 µM in mushroom tyrosinase assays) but unstable at neutral pH.
- Safety : Causes irritation and sensitization in some users .
Arbutin
- Mechanism: Competitive inhibitor; metabolizes to hydroquinone.
- Efficacy: IC₅₀ = 131 µM (human tyrosinase), significantly weaker than 4-butylresorcinol (IC₅₀ = 11.27–21 µM) .
α-Arbutin and Ascorbyl Glucoside
- Efficacy: Both are non-photoreactive but less potent. α-Arbutin (IC₅₀ ~100 µM) and ascorbyl glucoside require higher concentrations for comparable effects .
Resorcinol Derivatives
4-Hexylresorcinol
- Efficacy: IC₅₀ = 94 µM (human tyrosinase), ~4.5x less potent than this compound. Slower onset in clinical hyperpigmentation improvement .
- Applications : Used in food preservation and skincare but with lower melanin reduction rates .
4-Phenylethylresorcinol
- Efficacy: IC₅₀ = 131 µM (human tyrosinase), ~6x weaker than this compound. Limited clinical data on efficacy .
Novel Inhibitors
Bakuchiol
- Mechanism : Partial tyrosinase inhibition; antioxidant via ROS scavenging.
- Efficacy: Less potent than this compound; inconclusive photoreactivity .
- Safety: Concentration-dependent cytotoxicity observed in melanocytes .
Unsymmetrical Curcumin Analogues (UCAs)
- Efficacy: Compound 3d (IC₅₀ = 1.74 µM) is 6x more potent than this compound in mushroom tyrosinase assays. However, human cell data are lacking .
Data Tables
Table 1: Tyrosinase Inhibition Efficacy
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
Compound | IC₅₀ (µg/ml) | Maximum Efficacy (%) | Reference |
---|---|---|---|
This compound | 95 | 100% at 1000 µg/ml | |
BHT (Control) | 120 | 85% at 1000 µg/ml |
Key Research Findings
- Clinical Efficacy: 0.1–0.3% this compound creams reduced melanin index by 30–50% in melasma patients over 8 weeks, outperforming vehicle controls .
- Synergy: Combined with vitamin C, this compound enhances tyrosinase inhibition and photoprotection .
生物活性
4-Butylresorcinol (4-BR) is a phenolic compound recognized for its significant biological activity, particularly as a potent inhibitor of tyrosinase, the key enzyme involved in melanin production. This article explores the biological mechanisms, clinical efficacy, and safety of this compound, highlighting relevant studies and findings.
This compound exerts its biological effects primarily through the inhibition of tyrosinase activity. It functions as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate conversion, which ultimately leads to reduced melanin synthesis.
Key Findings:
- Inhibition of Tyrosinase : In vitro studies demonstrated that 4-BR has an IC50 value of approximately 21 μmol/L for human tyrosinase, making it significantly more potent than other common inhibitors like hydroquinone and kojic acid .
- Proteolytic Degradation : Research indicates that 4-BR enhances the proteolytic degradation of tyrosinase, thereby reducing its protein levels without affecting mRNA levels. This suggests that 4-BR promotes the turnover of tyrosinase rather than simply inhibiting its activity .
- MAPK Pathway Activation : The compound activates the p38 MAPK pathway, which is implicated in various cellular responses including stress and inflammation. This activation leads to increased ubiquitination of tyrosinase, facilitating its degradation .
Clinical Efficacy
Numerous clinical studies have validated the efficacy of this compound in treating hyperpigmentation disorders such as melasma and age spots.
Clinical Studies Overview:
- Melasma Treatment : A randomized controlled study involving a 0.1% cream formulation showed rapid efficacy with significant improvement in melasma after 8 weeks of treatment. The melanin index decreased significantly on the treated side compared to the vehicle control .
- Age Spots : In a clinical trial focusing on age spots, subjects treated with formulations containing 4-BR exhibited marked improvement compared to control spots treated with a vehicle, affirming its effectiveness in reducing hyperpigmentation over an 8-week period .
Safety Profile
The safety profile of this compound has been assessed in various studies, indicating that it is generally well tolerated with minimal adverse effects.
Observations:
Q & A
Basic Research Questions
Q. What is the molecular mechanism of 4-butylresorcinol as a tyrosinase inhibitor, and how can this be experimentally validated?
- Methodological Answer : The inhibitory mechanism involves competitive binding to tyrosinase's active site, disrupting melanin synthesis. To validate this, use in vitro enzyme kinetics (e.g., Lineweaver-Burk plots) with purified mushroom or human tyrosinase. Monitor changes in dopachrome formation via spectrophotometry at 475 nm. Compare inhibition constants (Ki) with other inhibitors like kojic acid .
Q. How should researchers standardize in vitro assays for evaluating this compound’s depigmenting efficacy?
- Methodological Answer : Use melanoma cell lines (e.g., B16F10 or MNT-1) treated with varying concentrations of this compound. Quantify melanin content using NaOH solubilization and absorbance at 405 nm. Include positive controls (e.g., arbutin) and normalize results to cell viability assays (MTT or CCK-8) to rule out cytotoxicity .
Q. What analytical methods are recommended for assessing this compound purity in laboratory settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 280 nm is optimal. Use a C18 column and a mobile phase of methanol:water (70:30) to achieve baseline separation. Validate purity against certified reference standards (>97% by GC) and confirm structural integrity via NMR (¹H and ¹³C) .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy between in vitro and clinical studies be resolved?
- Methodological Answer : Discrepancies often arise from differences in bioavailability and skin penetration. Use Franz diffusion cells with ex vivo human skin to measure percutaneous absorption. Pair this with LC-MS/MS quantification of this compound in epidermal layers. Corrogate findings with clinical trial data using biopsy-based melanin indices .
Q. What strategies optimize the synthesis of this compound derivatives for enhanced stability and potency?
- Methodological Answer : Employ atom transfer radical polymerization (ATRP) to create amphiphilic copolymers, as demonstrated by Odrobińska et al. (2020). Characterize derivatives using GPC for molecular weight distribution and DSC for thermal stability. Test tyrosinase inhibition efficacy in 3D skin models to assess biocompatibility .
Q. How do researchers address batch-to-batch variability in this compound used for long-term studies?
- Methodological Answer : Implement quality control protocols per ICH guidelines. Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV checks. Use multivariate analysis (e.g., PCA) to correlate impurity profiles (e.g., residual butyl precursors) with biological activity .
Q. What interdisciplinary approaches integrate this compound into materials science or drug delivery systems?
- Methodological Answer : Develop micellar nanocarriers using this compound-loaded PLGA nanoparticles. Optimize encapsulation efficiency via solvent evaporation and characterize release kinetics in PBS (pH 5.5). Validate depigmenting efficacy in co-cultures of keratinocytes and melanocytes .
Q. Methodological Considerations
- Data Reproducibility : Detailed experimental protocols must include reagent lot numbers, instrument calibration data, and statistical methods (e.g., ANOVA with post-hoc Tukey tests) .
- Ethical Compliance : For clinical data, adhere to Declaration of Helsinki guidelines. Obtain informed consent and IRB approval when referencing human studies .
- Literature Synthesis : Use scoping reviews (Arksey & O’Malley, 2005) to map evidence gaps, prioritizing peer-reviewed studies over commercial reports .
特性
IUPAC Name |
4-butylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7,11-12H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHZYWUPJWVTMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172403 | |
Record name | 4-Butylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18979-61-8 | |
Record name | Butylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18979-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butylresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Butylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butylbenzene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BUTYLRESORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IK4UQ3ZGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。